N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE
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Overview
Description
N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE is a complex organic compound that features a combination of piperidine, pyrazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-benzylpiperidine with a suitable acylating agent to form the piperidinyl carbonyl intermediate. This intermediate is then reacted with 1-phenyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to form the pyrazolyl derivative. Finally, the chlorobenzamide moiety is introduced through a coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and chlorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors in the brain and nervous system, modulating their activity. This can lead to various physiological effects, such as pain relief and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A monoamine releasing agent with selectivity for dopamine and norepinephrine.
1-Benzyl-4-formylpiperidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-CHLOROBENZAMIDE is unique due to its combination of piperidine, pyrazole, and benzamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H27ClN4O2 |
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Molecular Weight |
499g/mol |
IUPAC Name |
N-[4-(4-benzylpiperidine-1-carbonyl)-2-phenylpyrazol-3-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C29H27ClN4O2/c30-24-13-11-23(12-14-24)28(35)32-27-26(20-31-34(27)25-9-5-2-6-10-25)29(36)33-17-15-22(16-18-33)19-21-7-3-1-4-8-21/h1-14,20,22H,15-19H2,(H,32,35) |
InChI Key |
ZRFNDNBTCQFRHW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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